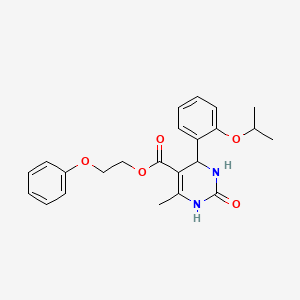
1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been proposed that this compound may act as an antioxidant and protect against oxidative stress. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of research is the potential use of this compound in the treatment of neurodegenerative disorders. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate and its potential therapeutic applications.
Conclusion:
In conclusion, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied extensively for its anti-inflammatory, antioxidant, and neuroprotective effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on its potential therapeutic applications.
Synthesemethoden
1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate can be synthesized through various methods. One of the most commonly used methods is the reaction between 1,4-bis(2,3,4-trimethoxybenzyl)piperazine and oxalic acid in the presence of a catalyst. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6.C2H2O4/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4;3-1(4)2(5)6/h7-10H,11-16H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXFKXXSNWXZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)
![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)

![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)